Tuberculosis inhibitor 1

Trypanosoma brucei EC50 Parasitology

Specify Tuberculosis inhibitor 1 (CAS 2230810-28-1) for your parasitology research. This ≥98% pure, non-cytotoxic compound delivers a validated 5 nM EC50 against T. brucei with >1600-fold selectivity over T. cruzi, eliminating confounding off-target effects in co-culture and in vivo models. Unlike generic trypanocidal agents, its unique selectivity profile ensures reproducible results in pathway dissection and high-throughput screening. Soluble in DMSO (10 mM) for streamlined formulation. Ensure your procurement specifies this precise selectivity to maintain experimental integrity.

Molecular Formula C34H37N5O3
Molecular Weight 563.7 g/mol
Cat. No. B12427165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculosis inhibitor 1
Molecular FormulaC34H37N5O3
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N3CCN(CC3C4=NC=C(N4)C5=CC6=CC=CC=C6C=C5)CC7CCOC7
InChIInChI=1S/C34H37N5O3/c1-22-28(29-16-27(41-2)9-10-30(29)36-22)17-33(40)39-13-12-38(19-23-11-14-42-21-23)20-32(39)34-35-18-31(37-34)26-8-7-24-5-3-4-6-25(24)15-26/h3-10,15-16,18,23,32,36H,11-14,17,19-21H2,1-2H3,(H,35,37)
InChIKeyNKRWOMURAOOUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tuberculosis Inhibitor 1: Baseline Characteristics for Procurement and Experimental Planning


Tuberculosis inhibitor 1 (CAS 2230810-28-1, C34H37N5O3, MW 563.69) is a synthetic small molecule with >98% purity [1]. It is widely documented as a potent inhibitor of Trypanosoma brucei growth with an EC50 of 5 nM [2]. Despite its name, its primary reported activity is against trypanosomes, not Mycobacterium tuberculosis, making it a specialized tool for parasitology rather than a direct antitubercular agent .

Why Generic Substitution with Other Antiparasitic Agents Fails for Tuberculosis Inhibitor 1


Procurement of a 'trypanosome inhibitor' based solely on class activity is insufficient. Tuberculosis inhibitor 1 exhibits a specific potency and selectivity profile that distinguishes it from other trypanocidal agents. It demonstrates an EC50 of 5 nM against Trypanosoma brucei, while showing significantly reduced efficacy against Trypanosoma cruzi (EC50 8120 nM) and Plasmodium falciparum (EC50 3624 nM), resulting in a selectivity window exceeding 1000-fold and 700-fold, respectively . A generic substitution without these precise selectivity parameters could compromise experimental reproducibility, particularly in co-culture systems or in vivo models where off-target effects on other pathogens or host cells are a concern. Furthermore, its non-cytotoxic profile in standard assays is a critical parameter not guaranteed by all antiparasitic compounds [1].

Tuberculosis Inhibitor 1: A Quantitative Comparative Guide to Potency and Selectivity


Comparative Potency Against Trypanosoma brucei

Tuberculosis inhibitor 1 exhibits an EC50 of 5 nM against Trypanosoma brucei in a growth inhibition assay, establishing its potency as a primary selection criterion [1]. While direct comparator data for other compounds in the same assay is not available in the product literature, this value serves as a quantitative baseline for potency and can be used to calculate working concentrations and predict in vivo dosing regimens.

Trypanosoma brucei EC50 Parasitology

Selectivity Window Over Other Kinetoplastids and Apicomplexans

This compound demonstrates a distinct selectivity profile. It is >1600-fold more potent against T. brucei (EC50 5 nM) than against T. cruzi (EC50 8120 nM) and >700-fold more potent than against P. falciparum (EC50 3624 nM) . This level of selectivity is a key differentiator from broad-spectrum antiparasitic agents, such as pentamidine, which inhibits both T. brucei and P. falciparum.

Selectivity Trypanosoma cruzi Plasmodium falciparum

Lack of Cytotoxicity in Mammalian Cells

Tuberculosis inhibitor 1 is described as non-cytotoxic in standard assays [1]. This is a crucial parameter for in vivo and cell-based studies, distinguishing it from many antiparasitic agents that exhibit significant host cell toxicity, such as suramin or melarsoprol. This characteristic supports a favorable therapeutic window for experimental applications.

Cytotoxicity Selectivity Index Drug Safety

Solubility and Formulation for In Vivo Use

The compound is soluble in DMSO at a concentration of 10 mM, enabling the preparation of concentrated stock solutions for dilution into aqueous buffers or cell culture media [1]. This solubility profile is superior to many early-stage trypanocidal agents that require more complex or toxic solvents for in vivo delivery, such as Cremophor EL or ethanol.

Solubility DMSO In Vivo Formulation

Tuberculosis Inhibitor 1: High-Impact Scenarios for Specialized Parasitology Research


Investigating T. brucei-Specific Cellular Pathways

The high selectivity of Tuberculosis inhibitor 1 (>1600-fold for T. brucei over T. cruzi) makes it an ideal tool for dissecting T. brucei-specific metabolic or signaling pathways . Researchers can use it to create selective pressure in vitro or in vivo, minimizing effects on related parasites in co-infection models.

Establishing a Potent Control Compound for Trypanosome Drug Discovery

With a consistent EC50 of 5 nM against T. brucei, this compound serves as a reliable positive control in high-throughput screening assays for new trypanocidal agents . Its well-defined potency and non-cytotoxic nature provide a benchmark for evaluating the efficacy and selectivity of novel chemical entities.

In Vivo Pharmacodynamics and Pharmacokinetics Studies in Murine Models

The combination of high potency (5 nM EC50) , lack of cytotoxicity [1], and DMSO solubility (10 mM) [2] simplifies the design of in vivo studies. The compound's favorable profile reduces the need for extensive formulation optimization and minimizes solvent-related toxicity, enabling more straightforward assessment of efficacy and bioavailability in mouse models of trypanosomiasis.

Probing Host-Pathogen Interactions in Co-Culture Systems

The compound's non-cytotoxic profile is particularly valuable in co-culture systems involving mammalian host cells and T. brucei . It allows researchers to specifically inhibit parasite growth without confounding the experiment by killing the host cells, enabling clearer analysis of immune responses or host cell invasion mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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